Superior Vasorelaxation Potency of Angiotensin (1-5) vs. Synthetic AT2R Agonist C21 in Arterial Preparations
In a direct head-to-head comparison using wire myography on preconstricted mouse mesenteric arteries, Ang-(1-5) (1 µM) induced approximately 40% relaxation, which exceeded the relaxation achieved by the established synthetic AT2R agonist C21 at the same concentration [1]. Additionally, in human renal arteries, Ang-(1-5) induced significantly greater relaxation than C21 [1]. The Ang-(1-5)-induced relaxation was abolished in arteries from AT2R-knockout mice and by the AT2R antagonist PD123319, confirming AT2R specificity [1].
| Evidence Dimension | Vasorelaxation potency (ex vivo) |
|---|---|
| Target Compound Data | Ang-(1-5) 1 µM: ~40% relaxation |
| Comparator Or Baseline | C21 (synthetic AT2R agonist) 1 µM: <40% relaxation (visibly less) |
| Quantified Difference | Ang-(1-5) induced greater relaxation than C21 at equimolar concentration; exact numeric difference not reported but described as 'more potent' with representative tracings provided [1] |
| Conditions | Mouse mesenteric arteries; human renal arteries; wire myography; preconstricted vessels |
Why This Matters
Researchers requiring maximum AT2R-mediated vasorelaxation in ex vivo or in vivo vascular studies should prioritize Ang-(1-5) over C21 due to its demonstrated superior potency, which may reduce the required dose and minimize off-target effects at higher concentrations.
- [1] Souza-Silva IM, Peluso AA, Elsaafien K, et al. Angiotensin-(1-5) is a Potent Endogenous Angiotensin AT2-Receptor Agonist. bioRxiv. 2024. doi:10.1101/2024.04.05.588367. View Source
